N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones, which is a class of compounds that “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide” belongs to, involves the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to sulfonic acid derivatives occurred .
Scientific Research Applications
Synthesis and Chemical Properties
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide belongs to a class of heterocyclic compounds that have been studied for their diverse biological activities and chemical properties. Research has focused on synthesizing novel compounds derived from similar structures to explore their potential as anti-inflammatory, analgesic, anticancer, antifungal, and antibacterial agents.
One study reported the synthesis of novel heterocyclic compounds including thiazolopyrimidines, derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase inhibitors, demonstrating promising pharmaceutical potential (Abu‐Hashem et al., 2020).
Anticancer and Antiproliferative Activities
Research into thiazolopyrimidin derivatives has also revealed their potential in anticancer therapy. A study identified a kinesin spindle protein inhibitor with a similar structure, showcasing its efficacy in inhibiting cancer cell growth by arresting cells in mitosis, which suggests its utility as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
Another investigation into thieno[2,3‐d]pyrimidines showed that some derivatives exhibited high inhibition of Hep-G2 cell growth, indicating a potential for specific antitumor agents against liver cancer cells (Aly et al., 2010).
Antimicrobial and Antifungal Effects
Compounds with a thiazolopyrimidin backbone have been studied for their antimicrobial and antifungal properties as well. For instance, certain derivatives demonstrated significant antibacterial activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger, suggesting their application in treating microbial infections (Desai et al., 2013).
Structural and Chemical Analysis
Research has also delved into the structural and chemical analysis of thiazolopyrimidines, with studies exploring cation tautomerism, twinning, and disorder in various forms of these compounds. This structural characterization aids in understanding the pharmacokinetics and pharmacodynamics of these molecules, which is crucial for drug development (Rajam et al., 2017).
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-13-7-5-12(6-8-13)15(21)19-14-11(3)18-17-20(16(14)22)10(2)9-24-17/h5-9H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHYFQMBJWQOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.